

# addressing conflicting results in umbralisib studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Umbralisib |           |
| Cat. No.:            | B560156    | Get Quote |

### **Technical Support Center: Umbralisib Studies**

This technical support center provides guidance for researchers, scientists, and drug development professionals addressing the conflicting results observed in **umbralisib** clinical trials. The information is presented in a question-and-answer format to directly address potential issues and provide clarity on the available data.

### Frequently Asked Questions (FAQs)

Q1: What was the initial promise of **umbralisib** based on early clinical data?

A1: **Umbralisib**, a dual inhibitor of PI3K-delta and casein kinase 1-epsilon (CK1-epsilon), initially showed significant promise in treating relapsed or refractory B-cell malignancies.[1][2] The Phase 2b UNITY-NHL trial demonstrated clinically meaningful overall response rates (ORR) in patients with marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][3][4][5] Specifically, the ORR for MZL was 49%, with 16% of patients achieving a complete response, and the ORR for FL was 43%, with a 3% complete response rate.[1][5] These encouraging results led to its accelerated FDA approval in February 2021 for adult patients with relapsed or refractory MZL who had received at least one prior anti-CD20-based regimen and for adult patients with relapsed or refractory FL who had received at least three prior lines of systemic therapy.[1][6][7]

Q2: What were the conflicting results that led to the withdrawal of **umbralisib**'s FDA approval?

#### Troubleshooting & Optimization





A2: The primary conflicting data emerged from the Phase 3 UNITY-CLL trial, which evaluated **umbralisib** in combination with the anti-CD20 monoclonal antibody ublituximab (a regimen known as U2) in patients with chronic lymphocytic leukemia (CLL).[6][7] While the study met its primary endpoint of improved progression-free survival, an analysis of overall survival (OS) data revealed a potential increased risk of death in patients receiving the U2 combination compared to the control arm.[6][7][8] This finding raised significant safety concerns.[6][8][9] Due to these safety signals, the FDA determined that the risks of treatment with **umbralisib** outweighed its benefits, leading to the voluntary withdrawal of the drug from the market by its manufacturer, TG Therapeutics, in April 2022, and the formal withdrawal of its FDA approval in June 2022.[6][7][8][9][10]

Q3: How did the safety profile of **umbralisib** in the UNITY-NHL trial compare to the concerns raised by the UNITY-CLL trial?

A3: In the initial UNITY-NHL trial, **umbralisib** appeared to have a manageable safety profile, with the most common adverse events being diarrhea, nausea, and fatigue.[11] It was suggested that its unique dual-inhibition mechanism might lead to fewer immune-mediated toxicities compared to other PI3K inhibitors.[11][12][13][14] However, the UNITY-CLL trial, which had a comparator arm and a different patient population, revealed a more concerning safety signal with a potential increased risk of death.[6][8] This discrepancy highlights the importance of randomized controlled trials in fully characterizing the safety profile of a new drug.

Q4: What is the proposed mechanism of action for **umbralisib**, and how might it relate to the observed efficacy and toxicity?

A4: **Umbralisib** is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon).[1][2]

- PI3K-delta inhibition: The PI3K-delta signaling pathway is crucial for the proliferation, survival, and trafficking of B-cells.[11][15] By inhibiting this pathway, **umbralisib** can disrupt the growth of malignant B-cells, which is the basis for its efficacy in B-cell lymphomas.[16]
- CK1-epsilon inhibition: CK1-epsilon is involved in the regulation of oncoprotein translation.[1] Its inhibition by **umbralisib** is thought to contribute to the drug's anti-cancer effects.[1]



The initial hypothesis was that the high selectivity for PI3K-delta and the novel inhibition of CK1-epsilon would result in a more favorable safety profile compared to other PI3K inhibitors. [11][12][13] However, the findings from the UNITY-CLL trial suggest that the interplay of these inhibitions, potentially in combination with ublituximab, may lead to unforeseen toxicities.

# Troubleshooting Guide for Unexpected Experimental Results

This guide is intended for researchers working with **umbralisib** in a preclinical or non-clinical research setting.

## Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                            | Potential Cause                                                                                                                                                            | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High level of cytotoxicity in non-malignant immune cells  | Off-target effects or on-target effects on normal immune cell function. The PI3K-delta pathway is also important for normal B-cell function.[11]                           | 1. Dose-response analysis: Determine the concentration at which toxicity is observed and compare it to the reported effective concentrations for inhibiting malignant cells. 2. Comparative studies: Compare the effects of umbralisib to other PI3K inhibitors (e.g., idelalisib, duvelisib) on the same cell types. 3. Functional assays: Assess the impact on specific immune cell functions (e.g., T-cell activation, B-cell signaling) to understand the mechanism of toxicity. |
| Discrepancy between in vitro efficacy and in vivo results | Complex interactions within the tumor microenvironment or host immune system not captured in vitro. The UNITY-CLL trial highlighted the importance of the in vivo context. | 1. In vivo modeling: Utilize appropriate animal models that recapitulate the human tumor microenvironment and immune system. 2.  Pharmacokinetic/Pharmacodyn amic (PK/PD) analysis: Ensure adequate drug exposure and target engagement in your in vivo model. 3.  Immunophenotyping: Analyze the immune cell populations within the tumor and peripheral tissues to assess for immunomodulatory effects.                                                                            |
| Unexpected adverse events in animal models                | Similar to the clinical findings,<br>umbralisib may have<br>unforeseen systemic toxicities.                                                                                | Comprehensive toxicology studies: Conduct thorough safety assessments, including hematology, clinical chemistry,                                                                                                                                                                                                                                                                                                                                                                     |



and histopathology. 2. Monitor for immune-related adverse events: Pay close attention to signs of colitis, pneumonitis, and hepatotoxicity, which have been observed with other PI3K inhibitors.[11] 3. Long-term studies: The increased risk of death in the UNITY-CLL trial was observed over time, suggesting the importance of long-term in vivo studies.[7]

# Data Presentation: Summary of Key Clinical Trial Results

Table 1: Efficacy of Umbralisib in Relapsed/Refractory Lymphomas (UNITY-NHL Trial)

| Indication                         | Number of<br>Patients | Overall<br>Response<br>Rate (ORR) | Complete<br>Response (CR) | Median Duration of Response (DoR) |
|------------------------------------|-----------------------|-----------------------------------|---------------------------|-----------------------------------|
| Marginal Zone<br>Lymphoma<br>(MZL) | 69                    | 49%[1][5][17]                     | 16%[1][5][17]             | Not Reached[5]                    |
| Follicular<br>Lymphoma (FL)        | 117                   | 43%[1][5][17]                     | 3%[1][5][17]              | 11.1 months[5]<br>[12]            |

Table 2: Adverse Events of Special Interest with **Umbralisib** (Integrated Analysis)



| Adverse Event                                                             | Any Grade | Grade ≥3  |
|---------------------------------------------------------------------------|-----------|-----------|
| Diarrhea                                                                  | 52.3%[11] | 7.3%[11]  |
| Nausea                                                                    | 41.5%[11] | -         |
| Fatigue                                                                   | 31.8%[11] | -         |
| Neutropenia                                                               | -         | 11.3%[11] |
| Increased Aminotransferase<br>Levels                                      | -         | 5.7%[11]  |
| Pneumonia                                                                 | 7.8%[11]  | -         |
| Non-infectious Colitis                                                    | 2.4%[11]  | -         |
| Pneumonitis                                                               | 1.1%[11]  | -         |
| Data from an integrated analysis of 371 patients across four studies.[11] |           |           |

#### **Experimental Protocols**

UNITY-NHL (NCT02793583) - Phase 2b Monotherapy Trial

- Patient Population: Adults with relapsed or refractory MZL (n=69) who had received at least one prior anti-CD20-based regimen, or FL (n=117) who had received at least three prior lines of systemic therapy.[1][7]
- Treatment: Umbralisib 800 mg administered orally once daily until disease progression or unacceptable toxicity.[1][17]
- Primary Endpoint: Overall Response Rate (ORR) as determined by an Independent Review Committee (IRC).[1][3]
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[4][18]

UNITY-CLL (NCT02611231) - Phase 3 Combination Trial



- Patient Population: Patients with previously untreated or relapsed/refractory Chronic Lymphocytic Leukemia (CLL).[6]
- Treatment Arms:
  - Experimental Arm: **Umbralisib** in combination with ublituximab (U2).[6]
  - Control Arm: Obinutuzumab plus chlorambucil.[6]
- Primary Endpoint: Progression-Free Survival (PFS).
- Key Safety Endpoint Leading to Withdrawal: Overall Survival (OS).[7][8]

#### **Visualizations**



Click to download full resolution via product page

Caption: Umbralisib's dual inhibition of PI3K-delta and CK1-epsilon pathways.





Click to download full resolution via product page

Caption: Timeline of **umbralisib**'s clinical trials and regulatory journey.





Click to download full resolution via product page

Caption: Potential reasons for the conflicting results in **umbralisib** studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 2. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 3. TG Therapeutics Announces Positive Results from the UNITY-NHL Phase 2b Pivotal Trial Evaluating Umbralisib Monotherapy in Patients with Relapsed/Refractory Follicular Lymphoma - BioSpace [biospace.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacr.org [aacr.org]
- 6. onclive.com [onclive.com]
- 7. Umbralisib Wikipedia [en.wikipedia.org]
- 8. ashpublications.org [ashpublications.org]
- 9. FDA approval of lymphoma medicine Ukoniq (umbralisib) is withdrawn due to safety concerns | FDA [fda.gov]







- 10. fda.gov [fda.gov]
- 11. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. targetedonc.com [targetedonc.com]
- 18. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [addressing conflicting results in umbralisib studies].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b560156#addressing-conflicting-results-in-umbralisib-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com